コジビオース

概要

説明

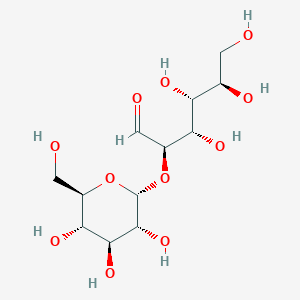

コジビオースは、α-(1→2) グリコシド結合によって結合された2つのグルコース分子からなる天然に存在する二糖類です。蜂蜜、日本酒、麹エキスなど、さまざまな天然源に含まれています。コジビオースは、甘味が穏やかで低カロリーであるため、砂糖の代替品としての可能性があります。 さらに、プレバイオティクスの特性を持ち、腸内有益菌の増殖を促進する可能性があります .

科学的研究の応用

コジビオースは、科学研究において幅広い用途を持っています。

作用機序

コジビオースは、主に酵素との相互作用を通じてその効果を発揮します。α-グルコシダーゼを阻害することにより、炭水化物のグルコースへの分解を抑制し、血糖値の管理に役立ちます。 さらに、プレバイオティクスの特性により、腸内有益菌の増殖を促進し、腸内環境を改善します .

Safety and Hazards

将来の方向性

Kojibiose has potential for a wide range of applications in the food and medicine fields . It is being examined as a potential prebiotic and alternative sweetener for a variety of foods . Researchers are currently examining, in collaboration with the food industry, how to market this amazing discovery .

生化学分析

Biochemical Properties

Kojibiose plays a significant role in biochemical reactions, particularly in the context of glycoside hydrolasesThis enzyme, originating from the bacterium Mucilaginibacter mallensis, hydrolyzes kojibiose and alpha-1,2-oligoglucans with high specificity . The interaction between kojibiose and kojibiose hydrolase involves the cleavage of the glycosidic bond, resulting in the release of glucose molecules.

Cellular Effects

Kojibiose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, kojibiose has been shown to have prebiotic effects, promoting the growth of beneficial gut bacteria. This can lead to improved gut health and enhanced immune function. Additionally, kojibiose may impact cellular metabolism by serving as a low-calorie energy source, potentially influencing energy balance and metabolic pathways .

Molecular Mechanism

The molecular mechanism of kojibiose involves its interaction with specific enzymes and proteins. Kojibiose binds to kojibiose hydrolase, facilitating the hydrolysis of the glycosidic bond. This interaction is characterized by the enzyme’s active site recognizing and binding to the alpha-1,2-glycosidic linkage of kojibiose. The hydrolysis reaction results in the release of glucose molecules, which can then be utilized in various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kojibiose can change over time due to factors such as stability and degradation. Kojibiose is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that kojibiose maintains its prebiotic properties and continues to promote beneficial gut bacteria growth over time .

Dosage Effects in Animal Models

The effects of kojibiose vary with different dosages in animal models. At low to moderate doses, kojibiose has been shown to promote gut health and improve metabolic functions without adverse effects. At high doses, kojibiose may cause gastrointestinal discomfort or other adverse effects. It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential risks .

Metabolic Pathways

Kojibiose is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The hydrolysis of kojibiose by kojibiose hydrolase releases glucose molecules, which can enter glycolysis or other metabolic pathways. Kojibiose may also interact with other enzymes and cofactors involved in carbohydrate metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, kojibiose is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of kojibiose into cells, where it can be metabolized or utilized in various biochemical reactions. The distribution of kojibiose within tissues may also be influenced by its interaction with binding proteins that help localize and accumulate the compound in specific areas .

Subcellular Localization

Kojibiose’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, kojibiose may be directed to the cytoplasm, where it can interact with enzymes involved in carbohydrate metabolism. The localization of kojibiose within specific subcellular compartments can impact its activity and function, influencing various cellular processes .

準備方法

合成経路と反応条件

コジビオースは、酵素的方法によって合成することができます。一般的な方法の1つは、スクロースからグルコースへのグルコース部分の転移を触媒するスクロースホスホリラーゼの使用です。これにより、コジビオースが生成されます。 この合成の最適な反応条件には、pH 7.0、温度 50℃、反応時間 30時間などがあります .

工業生産方法

コジビオースの工業生産は、自然界における存在量が低いことから、課題となっています。 近年、コジビオースを大規模に生産することが可能になりました。1つの方法では、食品グレードの微生物である枯草菌におけるスクロースホスホリラーゼの異種発現が行われます。 この方法では、コジビオース生産に関して、高い収率と選択性を示しています .

化学反応の分析

反応の種類

コジビオースは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

リン酸分解: 試薬としてリン酸を必要とし、コジビオースホスホリラーゼによって触媒されます。

加水分解: 穏やかな条件下で、コジビオース加水分解酵素によって触媒されます。

主要な生成物

リン酸分解: グルコースとβ-D-グルコース1-リン酸が生成されます。

加水分解: グルコースが生成されます。

類似化合物との比較

コジビオースは、マルトース、トレハロース、ニゲロース、イソマルトースなどの他の二糖類に似ています。 しかし、他の二糖類に見られるα-(1→4)結合やα-(1→6)結合に比べて、α-(1→2) グリコシド結合を持つという点で独特です。 この独特の結合は、プレバイオティクスの効果や低カロリーなどの独自の特性に貢献しています .

類似化合物のリスト

- マルトース

- トレハロース

- ニゲロース

- イソマルトース

特性

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-OQPGPFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943954 | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-29-6 | |

| Record name | Kojibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOJIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)

![2-[(3-cyano-5,5-dimethyl-7-oxo-4,6-dihydro-2-benzothiophen-1-yl)sulfanyl]ethyl N-(3-chlorophenyl)carbamate](/img/structure/B1673668.png)

![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

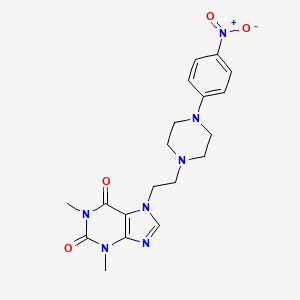

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)